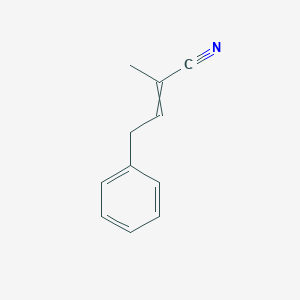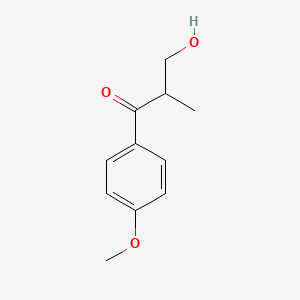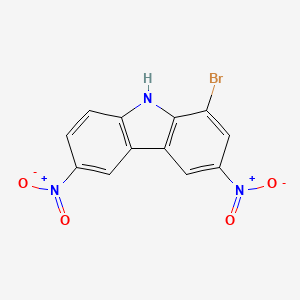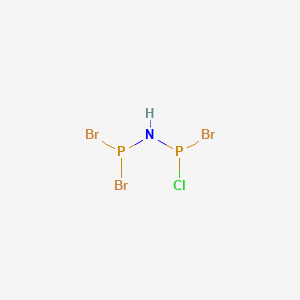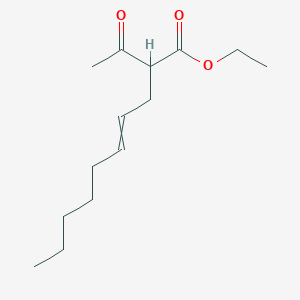
Ethyl 2-acetyldec-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyldec-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique structure which includes an acetyl group and a double bond, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyldec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 2-acetyldec-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyldec-4-enoate can undergo various chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 2-acetyldec-4-enoic acid and ethanol.
Reduction: Primary alcohols derived from the ester.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyldec-4-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism by which ethyl 2-acetyldec-4-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the active components that can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Ethyl 2-acetyldec-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its acetyl group and double bond, which confer distinct chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pleasant smell and taste.
This compound stands out due to its specific structure, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65006-96-4 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
ethyl 2-acetyldec-4-enoate |
InChI |
InChI=1S/C14H24O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h9-10,13H,4-8,11H2,1-3H3 |
Clave InChI |
IEPOHHFKCFDYLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
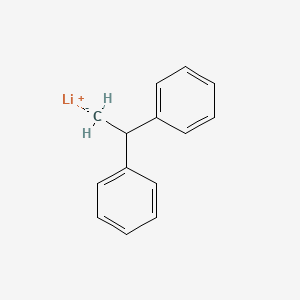
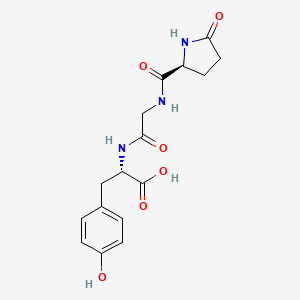
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
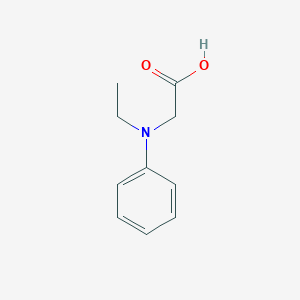
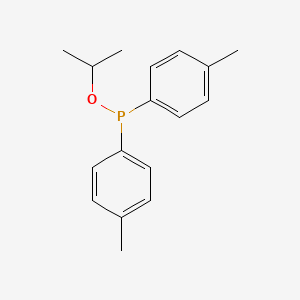
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
